molecular formula C15H13FO3 B1274675 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde CAS No. 588696-81-5

2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde

Cat. No.: B1274675
CAS No.: 588696-81-5
M. Wt: 260.26 g/mol
InChI Key: DIFKYPAPARPUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzaldehyde, featuring a fluorine atom and a methoxy group attached to the benzene ring

Mechanism of Action

Target of Action

The compound 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde, also known as Safinamide , primarily targets monoamine oxidase B (MAO-B) . MAO-B is an enzyme involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, Safinamide reduces the degradation of dopamine, thereby increasing its availability in the brain .

Mode of Action

Safinamide acts through a dual mechanism of action: dopaminergic and non-dopaminergic . The dopaminergic action is achieved by inhibiting MAO-B, which leads to an increase in dopamine levels . The non-dopaminergic action is achieved through the inhibition of glutamate release . This dual action helps in managing both motor and non-motor symptoms of diseases like Parkinson’s .

Biochemical Pathways

The increased dopamine levels resulting from the inhibition of MAO-B can help alleviate symptoms of diseases characterized by dopamine deficiency, such as Parkinson’s disease . On the other hand, the inhibition of glutamate release can help manage the overactivity of glutamatergic transmission, which is implicated in several neurological disorders .

Pharmacokinetics

As a small molecule (molecular weight 30234 g/mol), it is chemically and metabolically stable, and water-soluble . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The increase in dopamine levels and the decrease in glutamate activity due to the action of this compound can lead to improvements in both motor functions (such as tremor, bradykinesia, rigidity, and gait) and non-motor symptoms (like pain, mood, and sleep) in diseases like Parkinson’s .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde typically involves the reaction of 3-fluorobenzyl alcohol with 3-methoxybenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

Scientific Research Applications

2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-benzyloxy)-3-methoxy-benzaldehyde
  • 2-(3-Fluoro-benzyloxy)-benzaldehyde
  • 2-(3-Fluoro-benzyloxy)-3-hydroxy-benzaldehyde

Uniqueness

2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of functional groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Biological Activity

2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for drug development based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H10F O3
  • Molecular Weight : 196.18 g/mol
  • CAS Number : [Not provided in search results]

The compound features a fluorinated benzyloxy group and a methoxy substituent, which may enhance its biological activity compared to non-fluorinated analogs.

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activities. The introduction of the benzyloxy and methoxy groups can enhance electron-donating capabilities, potentially leading to improved radical scavenging effects.

Enzyme Inhibition

A study explored the inhibitory effects of benzyloxy-substituted chalcones on human monoamine oxidases (hMAOs). The compounds showed high selectivity for hMAO-B, with IC50 values in the low micromolar range, indicating that this compound may also possess similar inhibitory effects on these enzymes .

Neuroprotective Effects

The neuroprotective potential of related compounds has been documented, particularly in models of neurodegenerative diseases. The inhibition of hMAO-B is associated with reduced oxidative stress and neuroprotection, suggesting that this compound could be beneficial in treating conditions like Parkinson's disease.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzyme targets. For instance:

  • Monoamine Oxidase Inhibition : By inhibiting hMAO-B, the compound may prevent the breakdown of neurotransmitters such as dopamine, thereby enhancing dopaminergic signaling .
  • Antioxidant Mechanism : The compound may donate electrons to free radicals, stabilizing them and preventing cellular damage.

Case Studies and Research Findings

StudyFindings
Inhibition of hMAO-B Compounds similar to this compound demonstrated IC50 values as low as 0.030 μM against hMAO-B, indicating potent inhibitory activity .
Neuroprotective Effects Related compounds showed significant neuroprotection in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-7-3-5-12(9-17)15(14)19-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFKYPAPARPUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390396
Record name 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588696-81-5
Record name 2-[(3-Fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588696-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.